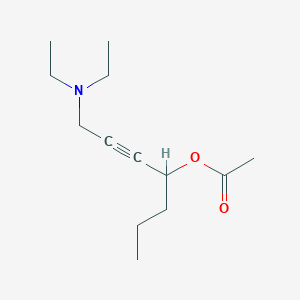
4-(diethylamino)-1-propyl-2-butyn-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(diethylamino)-1-propyl-2-butyn-1-yl acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DEPBT and is a member of the propargylamines family. DEPBT is a potent inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Mecanismo De Acción
DEPBT is a reversible inhibitor of MAO, which is responsible for the degradation of monoamine neurotransmitters. By inhibiting MAO, DEPBT increases the levels of dopamine, serotonin, and norepinephrine in the brain, leading to antidepressant and anxiolytic effects. DEPBT also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
DEPBT has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to antidepressant and anxiolytic effects. Additionally, DEPBT has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects. DEPBT has also been shown to exhibit antitumor activity against various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DEPBT in lab experiments is its potent inhibitory effect on MAO, which allows for the study of the role of monoamine neurotransmitters in various physiological and pathological conditions. However, DEPBT has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
Direcciones Futuras
For DEPBT research include investigating its potential as a treatment for Parkinson's disease and Alzheimer's disease, as well as exploring its antitumor activity in vivo. Additionally, further studies are needed to elucidate the mechanism of action of DEPBT and its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of DEPBT involves the reaction of propargyl alcohol with diethylamine, followed by acetylation with acetic anhydride. The resulting product is a pale yellow liquid with a boiling point of 150-152°C. The purity of DEPBT can be determined by gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
DEPBT has been extensively studied for its potential therapeutic applications. It has been shown to possess antidepressant, anxiolytic, and neuroprotective properties. DEPBT has also been investigated for its potential as a treatment for Parkinson's disease and Alzheimer's disease. Additionally, DEPBT has been found to exhibit antitumor activity against various cancer cell lines.
Propiedades
IUPAC Name |
1-(diethylamino)hept-2-yn-4-yl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-5-9-13(16-12(4)15)10-8-11-14(6-2)7-3/h13H,5-7,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGUSTWXEYDYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#CCN(CC)CC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6112658.png)
![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B6112677.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-[(4,8-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6112688.png)

![1-({5-[(2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-propoxypiperidine](/img/structure/B6112705.png)
![N'-(1H-indol-3-ylmethylene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B6112712.png)
![isopropyl 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6112716.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6112720.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6112733.png)
![6-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6112738.png)
![5-{3-[1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B6112744.png)
![4-[N-(4-benzyl-1-piperazinyl)ethanimidoyl]phenol](/img/structure/B6112749.png)
![{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6112763.png)